

Spectroscopic Elucidation of 4-(3-Bromophenoxy)-2-phenylquinazoline: A Technical Guide

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Compound of Interest

Compound Name:	4-(3-Bromophenoxy)-2-phenylquinazoline
CAS No.:	866155-23-9
Cat. No.:	B2938733

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel quinazoline derivative, **4-(3-Bromophenoxy)-2-phenylquinazoline**. As a senior application scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established spectroscopic principles and field-proven insights. The methodologies and interpretations presented herein are designed to serve as a self-validating system for researchers engaged in the synthesis, characterization, and application of related heterocyclic compounds.

Introduction to 4-(3-Bromophenoxy)-2-phenylquinazoline

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological

activities. The introduction of a phenyl group at the 2-position and a substituted phenoxy group at the 4-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline core. Specifically, the incorporation of a bromine atom on the phenoxy ring offers a handle for further synthetic transformations and can influence receptor binding affinity and metabolic stability. This guide focuses on the detailed spectroscopic characterization of **4-(3-Bromophenoxy)-2-phenylquinazoline**, a molecule of significant interest for structure-activity relationship (SAR) studies in drug discovery.

Molecular Structure and Isotopic Signature

The molecular formula for **4-(3-Bromophenoxy)-2-phenylquinazoline** is $C_{20}H_{13}BrN_2O$. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of **4-(3-Bromophenoxy)-2-phenylquinazoline**.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for accurate mass determination and confirmation of the elemental composition.

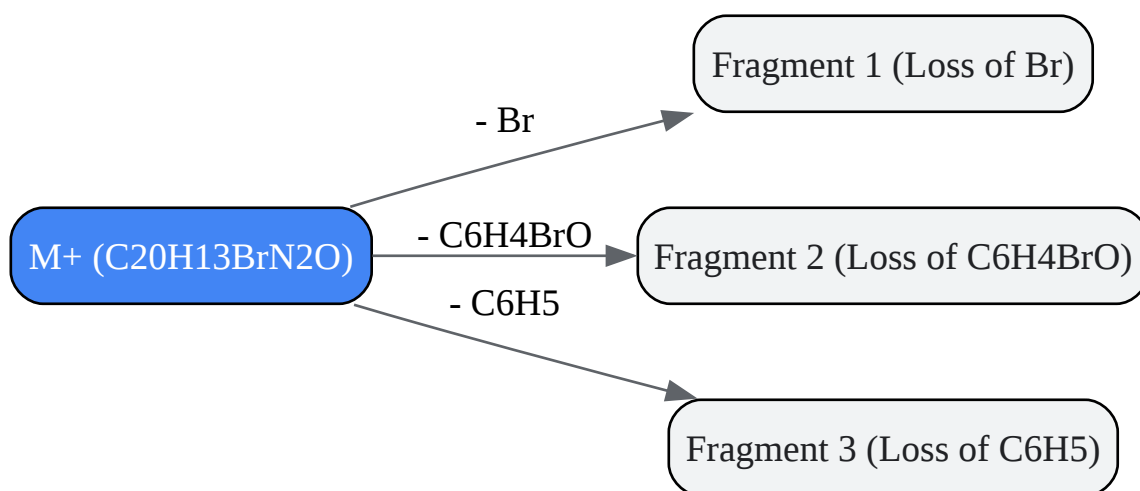
Expected Results: The ESI-HRMS spectrum is expected to show a protonated molecular ion peak $[M+H]^+$ with a characteristic isotopic pattern.

Ion	Calculated m/z (^{79}Br)	Calculated m/z (^{81}Br)
$[C_{20}H_{14}BrN_2O]^+$	377.0338	379.0318

The observation of two peaks of nearly equal intensity separated by approximately 2 m/z units would be a strong confirmation of the presence of one bromine atom.

Fragmentation Pathway: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentation pathways include:

- Loss of the bromophenoxy group: Cleavage of the C-O bond connecting the phenoxy ring to the quinazoline core.
- Loss of the phenyl group: Cleavage of the C-C bond between the phenyl ring and the quinazoline core.
- Sequential loss of smaller fragments: Such as CO, HCN, and radicals.



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Caption: Predicted Mass Spectrometry Fragmentation of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected 1H and ^{13}C NMR spectra of **4-(3-Bromophenoxy)-2-phenylquinazoline**. The predicted chemical shifts are based on data from the closely related analog, 4-Phenoxy-2-phenylquinazoline[1], with adjustments made to account for the electronic effects of the bromine substituent.

1H NMR Spectroscopy

Objective: To identify and assign all proton signals in the molecule.

Methodology: The 1H NMR spectrum is typically recorded in a deuterated solvent such as $CDCl_3$ or $DMSO-d_6$ on a 400 MHz or higher spectrometer.

Expected ^1H NMR Data (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.60 - 8.50	m	2H	H-2', H-6' (Phenyl)
~8.25	d	1H	H-5 (Quinazoline)
~7.90	t	1H	H-7 (Quinazoline)
~7.80	d	1H	H-8 (Quinazoline)
~7.65	t	1H	H-6 (Quinazoline)
~7.55 - 7.45	m	3H	H-3', H-4', H-5' (Phenyl)
~7.40	t	1H	H-5" (Bromophenoxy)
~7.30	d	1H	H-6" (Bromophenoxy)
~7.20	s	1H	H-2" (Bromophenoxy)
~7.10	d	1H	H-4" (Bromophenoxy)

Interpretation:

- The protons on the 2-phenyl group (H-2' to H-6') are expected to appear in the downfield region due to the electron-withdrawing effect of the quinazoline ring.
- The protons of the quinazoline core (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.
- The protons of the 3-bromophenoxy ring will be influenced by the bromine atom and the ether linkage. The proton ortho to the bromine (H-2") is expected to be a singlet or a narrow triplet, while the other protons will show doublet and triplet of doublets patterns.

Proton Environments

Quinazoline Protons

Phenyl Protons

Bromophenoxy Protons

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Caption: Color-coded Proton Environments in the Target Molecule.

¹³C NMR Spectroscopy

Objective: To identify and assign all carbon signals in the molecule.

Methodology: The ¹³C NMR spectrum is typically recorded in the same deuterated solvent as the ¹H NMR spectrum, with proton decoupling.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ , ppm)	Assignment
~168	C-4 (Quinazoline)
~161	C-2 (Quinazoline)
~154	C-8a (Quinazoline)
~153	C-1" (Bromophenoxy)
~138	C-1' (Phenyl)
~135	C-7 (Quinazoline)
~132	C-3" (Bromophenoxy)
~131	C-5" (Bromophenoxy)
~130	C-4' (Phenyl)
~129	C-2', C-6' (Phenyl)
~128	C-3', C-5' (Phenyl)
~127	C-6 (Quinazoline)
~126	C-5 (Quinazoline)
~125	C-6" (Bromophenoxy)
~124	C-4a (Quinazoline)
~123	C-2" (Bromophenoxy)
~119	C-4" (Bromophenoxy)
~116	C-8 (Quinazoline)

Interpretation:

- The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) will appear at characteristic downfield shifts.
- The carbon bearing the bromine atom (C-3") will be shifted upfield compared to its unsubstituted counterpart due to the heavy atom effect.

- The remaining aromatic carbons will appear in the typical range of 110-140 ppm.

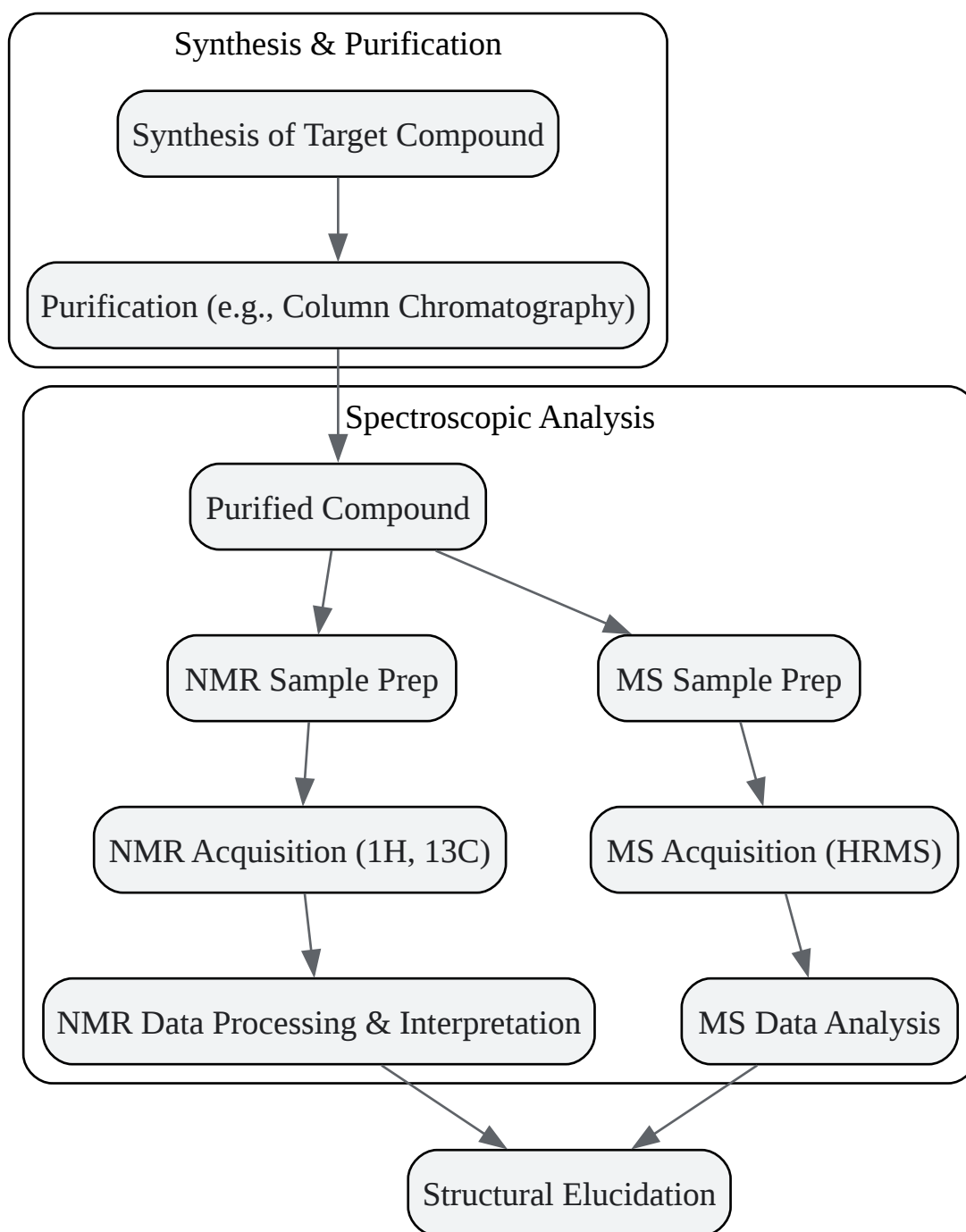
Experimental Protocols

General NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (400 MHz or higher) for data acquisition.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- **¹³C NMR Acquisition:** Acquire the spectrum with proton broadband decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

General Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the protonated molecular ion.
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it with the calculated value for the expected elemental composition. Analyze the isotopic pattern to confirm the presence of bromine.



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Caption: General Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed predictive analysis of the mass spectrometry and NMR spectroscopic data for **4-(3-Bromophenoxy)-2-phenylquinazoline**. By leveraging data from structurally related analogs, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental protocols offer a standardized approach for the acquisition and analysis of high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the unambiguous characterization of this and related quinazoline derivatives.

References

- Pardeshi, P., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(10), 5678-5687. [[Link](#)]

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Sources

- [1. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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